3-Hydroxyphenyl 2,5-dibromobenzoate

Description

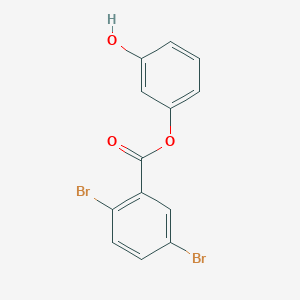

3-Hydroxyphenyl 2,5-dibromobenzoate is a brominated aromatic ester featuring a 2,5-dibromobenzoic acid moiety esterified with 3-hydroxyphenol. Its structure combines the electron-withdrawing effects of bromine substituents with the polarity of the phenolic hydroxyl group, which may influence solubility, thermal stability, and self-assembly properties.

Properties

Molecular Formula |

C13H8Br2O3 |

|---|---|

Molecular Weight |

372.01 g/mol |

IUPAC Name |

(3-hydroxyphenyl) 2,5-dibromobenzoate |

InChI |

InChI=1S/C13H8Br2O3/c14-8-4-5-12(15)11(6-8)13(17)18-10-3-1-2-9(16)7-10/h1-7,16H |

InChI Key |

JKGIGCACHLTQPI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Br)Br)O |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Br)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Methyl 2,5-Dibromobenzoate

Methyl 2,5-dibromobenzoate, a closely related methyl ester, has been extensively studied for its physicochemical properties (Table 1). Key findings include:

- Volatility : Vapor pressure measurements using a Knudsen effusion technique revealed low volatility (0.12 Pa at 298.15 K), attributed to strong intermolecular halogen bonding and high molecular weight .

- Thermal Behavior : Differential scanning calorimetry (DSC) showed a melting point of 145°C and crystalline stability up to 200°C .

Table 1: Physicochemical Properties of Methyl 2,5-Dibromobenzoate vs. Hypothetical 3-Hydroxyphenyl Analogue

Halogenation Effects: Dibromobenzoates vs. Dichlorobenzoates

Methyl 2,5-dichlorobenzoate, a chlorine-substituted analog, demonstrates distinct differences:

- Volatility : Higher vapor pressure (0.31 Pa at 298.15 K) compared to the dibromo derivative, reflecting reduced molecular weight and weaker halogen interactions .

- Solubility : Slightly higher aqueous solubility (0.68 mg/L) due to lower hydrophobicity .

Comparison : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and crystal lattice stability in dibromobenzoates, leading to lower volatility and higher melting points than dichloro analogs.

Positional Isomerism: 2,6-Dibromophenol Derivatives

2,6-Dibromophenol, a positional isomer of 3-hydroxyphenyl derivatives, shows divergent environmental behavior:

- Environmental Mobility: 2,6-Dibromophenol has been detected in sediment and water samples, with solubility data suggesting moderate mobility in aquatic systems .

- Persistence: Brominated phenols generally exhibit higher persistence than non-halogenated analogs due to resistance to microbial degradation .

Comparison: The esterification of 2,5-dibromobenzoic acid with 3-hydroxyphenol likely reduces environmental mobility compared to free phenols like 2,6-dibromophenol, as the ester group diminishes hydrogen-bonding capacity with water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.